molecular formula C19H18INO4 B3981397 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate

2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate

Cat. No.: B3981397
M. Wt: 451.3 g/mol
InChI Key: RCVYYMMNJWCMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate involves several steps. One common method involves the use of phenyliodine(III) diacetate (PIDA) as an oxidizing agent . The reaction typically starts with the iodination of a phenylalanine derivative, followed by the acetylation of the amino group. The reaction conditions often include mild temperatures and the use of organic solvents such as dichloromethane or acetonitrile. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PIDA, leading to the formation of iodo-substituted products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of the iodine atom.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Acetylation: The amino group can be acetylated using acetic anhydride in the presence of a base like pyridine.

Scientific Research Applications

2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phenylalanine derivatives play a role.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The iodine atom plays a crucial role in these interactions, as it can form strong bonds with the target molecules. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.

Properties

IUPAC Name

[2-(3-iodophenyl)-2-oxoethyl] 2-acetamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO4/c1-13(22)21-17(10-14-6-3-2-4-7-14)19(24)25-12-18(23)15-8-5-9-16(20)11-15/h2-9,11,17H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVYYMMNJWCMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate
Reactant of Route 2
Reactant of Route 2
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate
Reactant of Route 3
Reactant of Route 3
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate
Reactant of Route 4
Reactant of Route 4
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate
Reactant of Route 5
Reactant of Route 5
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate
Reactant of Route 6
Reactant of Route 6
2-(3-iodophenyl)-2-oxoethyl N-acetylphenylalaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.